4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol
Description
4-Neopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a neopentyl (2,2-dimethylpropyl) group at the N4 position, a propyl chain at the C5 position, and a thiol (-SH) group at the C3 position. For example, structurally similar compounds like 4-Isopropyl-5-neopentyl-4H-1,2,4-triazole-3-thiol (CAS 1216289-65-4, MW 213.34) have been cataloged, highlighting the relevance of branched alkyl groups in modulating stability and reactivity .
Properties
Molecular Formula |
C10H19N3S |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3S/c1-5-6-8-11-12-9(14)13(8)7-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |
InChI Key |
CXAAUKFIIPJWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=S)N1CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with neopentyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological receptors and enzymes.
Industry: Utilized in the development of new materials with specific properties, such as luminescent polymers and catalysts
Mechanism of Action
The mechanism of action of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The thiol group can undergo redox reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Antioxidant Capacity
Electron-donating groups (e.g., -NH2, -SH) significantly enhance free radical scavenging. For instance:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibited strong DPPH• and ABTS•+ scavenging due to their electron-repelling substituents .
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed moderate antiradical activity, with IC50 values ranging from 0.25–0.50 mM in DPPH assays .
Antimicrobial and Antifungal Activity
Enzyme and Kinase Inhibition
- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol), a structurally simpler analog, inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases, underscoring the role of aryl substituents in enzyme inhibition .
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